Fmoc-Dab(Dde)-OH
CAS No.: 235788-61-1
Cat. No.: VC0557496
Molecular Formula: C29H32N2O6
Molecular Weight: 504.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 235788-61-1 |
---|---|
Molecular Formula | C29H32N2O6 |
Molecular Weight | 504.6 g/mol |
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid |
Standard InChI | InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)30-13-12-23(27(34)35)31-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,31,36)(H,34,35) |
Standard InChI Key | AFBHGOUICAXOQZ-UHFFFAOYSA-N |
SMILES | CC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Canonical SMILES | CC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Introduction
Chemical Identity and Structural Characteristics
Fmoc-Dab(Dde)-OH, or (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid, is a protected derivative of diaminobutyric acid (Dab). This compound incorporates two distinct protecting groups: the Fmoc (9-fluorenylmethoxycarbonyl) group protecting the alpha-amino functionality, and the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group protecting the side-chain amino group .
Chemical Identifiers
The following table presents the key chemical identifiers for Fmoc-Dab(Dde)-OH:
Parameter | Value |
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CAS Number | 235788-61-1 |
Molecular Formula | C29H32N2O6 |
Molecular Weight | 504.58 g/mol |
InChI Key | AFBHGOUICAXOQZ-OCSSWDANSA-N |
Physical Appearance | White/Off-White |
Grade | Biochemical |
Table 1: Chemical identifiers and physical properties of Fmoc-Dab(Dde)-OH
The precise stereochemical configuration of this compound is significant for its biological activity. The naturally occurring L-form (S-configuration) is predominantly used in research and pharmaceutical applications, although the D-form (R-configuration) is also available for specific applications with a CAS number of 1263046-84-9 .
Structural Features
The structural complexity of Fmoc-Dab(Dde)-OH derives from its multiple functional groups:
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The Fmoc protecting group: A bulky, base-labile group that protects the alpha-amino function during peptide synthesis
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The Dde protecting group: An orthogonal protecting group selective for the side-chain amino function
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The carboxylic acid group: Remains unprotected to participate in peptide bond formation
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The diaminobutyric acid core: Provides a shorter side chain compared to lysine, offering distinct structural properties in the resulting peptides
This orthogonal protection scheme allows for selective deprotection strategies, making Fmoc-Dab(Dde)-OH particularly valuable in complex peptide synthesis protocols .
Applications in Peptide Chemistry and Research
Fmoc-Dab(Dde)-OH holds a prominent position in modern peptide synthesis methodologies, particularly in solid-phase peptide synthesis (SPPS).
Solid-Phase Peptide Synthesis
The compound serves as a crucial building block in SPPS, where it enables the incorporation of modified amino acid residues with side-chain functionality. The orthogonal protection strategy allows researchers to:
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Incorporate the amino acid into the growing peptide chain using standard Fmoc-based SPPS protocols
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Selectively remove the Dde group under mild conditions (typically using hydrazine)
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Modify the exposed side-chain amine through various chemical transformations
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Continue peptide synthesis with the modified residue incorporated
This versatility enables the creation of complex peptide structures, including:
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Branched peptides
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Cyclic peptides
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Peptides with post-translational modifications
Drug Discovery Applications
In pharmaceutical research, Fmoc-Dab(Dde)-OH facilitates the development of:
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Peptide-based therapeutics with enhanced stability and bioavailability
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Peptide libraries for high-throughput screening
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Peptidomimetics that mimic protein-protein interactions
The ability to precisely control side-chain modifications has made this compound indispensable in modern drug discovery programs focused on peptide-based therapeutics, an area experiencing significant growth in recent years .
Market Analysis and Growth Trajectories
The global market for Fmoc-Dab(Dde)-OH is experiencing robust growth, driven primarily by its crucial role in peptide synthesis for pharmaceutical and biotechnological applications.
Market Size and Growth Projections
Based on current market research, the global Fmoc-Dab(Dde)-OH market is estimated to reach between $50 million and $75 million by 2025. With a projected compound annual growth rate (CAGR) of approximately 7% over the forecast period (2025-2033), the market is expected to expand to between $100 million and $150 million by 2033 .
The following table summarizes the market segmentation and growth projections:
Market Segment | Estimated Value (2025) | Projected Value (2033) | Primary Applications |
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High Purity (≥98%) | $40-60 million | $80-120 million | Pharmaceutical research, GMP production |
Standard Purity (<98%) | $10-15 million | $20-30 million | Academic research, method development |
Table 2: Market segmentation and growth projections for Fmoc-Dab(Dde)-OH
Regional Market Distribution
The geographical distribution of the Fmoc-Dab(Dde)-OH market reveals concentration in regions with established pharmaceutical and biotechnology sectors:
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North America and Europe currently represent the largest markets, driven by extensive pharmaceutical research and development activities
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The Asia-Pacific region demonstrates significant growth potential, supported by expanding research infrastructure and increasing investments in pharmaceutical industries
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Latin America and the Middle East show moderate growth prospects but face challenges related to infrastructure development and regulatory frameworks
Key Market Players
Several specialized chemical manufacturers dominate the global supply of high-purity Fmoc-Dab(Dde)-OH, including:
These companies compete primarily on product quality, purity consistency, and technical support for research applications.
Synthesis and Production Methodologies
The synthesis of Fmoc-Dab(Dde)-OH typically follows established protocols that ensure stereospecificity and high purity.
Standard Synthetic Route
The conventional synthetic pathway generally involves:
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Starting with appropriately protected diaminobutyric acid
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Selective introduction of the Fmoc protecting group at the alpha position
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Introduction of the Dde protecting group at the side-chain amino position
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Careful purification to ensure stereochemical integrity and high purity
Quality control during synthesis is critical, as stereochemical purity directly impacts the compound's performance in peptide synthesis applications. Advanced analytical techniques, including HPLC, mass spectrometry, and NMR spectroscopy, are routinely employed to verify product purity and structural integrity .
Production Challenges
Manufacturing high-purity Fmoc-Dab(Dde)-OH presents several challenges:
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Maintaining stereochemical purity throughout the synthetic process
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Preventing cross-contamination between L- and D-isomers
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Ensuring consistent batch-to-batch quality
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Managing raw material costs and availability
These challenges contribute to the relatively high cost of pharmaceutical-grade Fmoc-Dab(Dde)-OH, particularly for quantities suitable for large-scale peptide synthesis.
Research Applications and Emerging Trends
Recent research has expanded the applications of Fmoc-Dab(Dde)-OH beyond traditional peptide synthesis.
Advanced Peptide Synthesis Technologies
Current research focuses on utilizing Fmoc-Dab(Dde)-OH in:
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Microwave-assisted peptide synthesis for accelerated reaction times
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Flow chemistry approaches for continuous peptide production
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Automated multi-peptide synthesis platforms
These technological advancements aim to address traditional challenges in peptide synthesis, including coupling efficiency, racemization, and environmental impact.
Therapeutic Peptide Development
The pharmaceutical industry increasingly employs Fmoc-Dab(Dde)-OH in the development of:
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Cell-penetrating peptides for intracellular drug delivery
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Antimicrobial peptides with novel mechanisms of action
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Peptide vaccines and immunomodulators
The growing pipeline of peptide-based therapeutics directly contributes to the expanding market for specialized building blocks like Fmoc-Dab(Dde)-OH.
Regulatory Considerations and Quality Standards
The use of Fmoc-Dab(Dde)-OH in pharmaceutical research necessitates adherence to stringent quality standards.
Pharmaceutical Grade Requirements
For applications in pharmaceutical development, Fmoc-Dab(Dde)-OH must typically meet the following requirements:
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Purity ≥98% (often ≥99% for GMP production)
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Defined impurity profile with limits for specific contaminants
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Batch-to-batch consistency
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Comprehensive analytical documentation
These requirements influence both production methods and pricing structures in the global market.
GMP Compliance Considerations
As peptide therapeutics advance through clinical development, the raw materials used in their synthesis, including Fmoc-Dab(Dde)-OH, become subject to increasing regulatory scrutiny. Manufacturers offering GMP-grade material must implement:
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Validated production processes
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Comprehensive quality management systems
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Detailed documentation and traceability
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Regular facility inspections and audits
These regulatory requirements create market segmentation between research-grade and pharmaceutical-grade products, with corresponding price differentials.
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